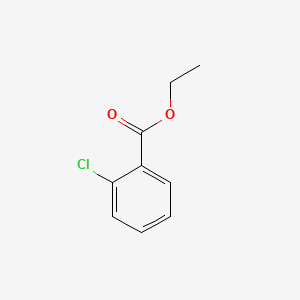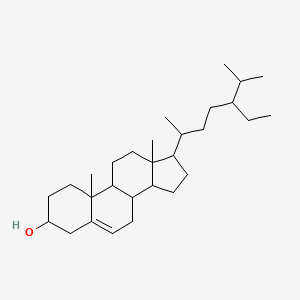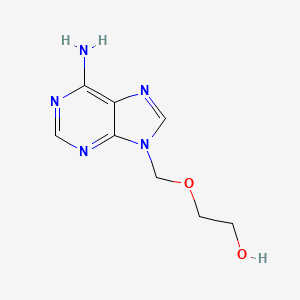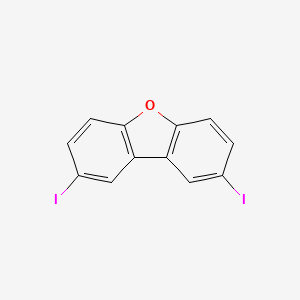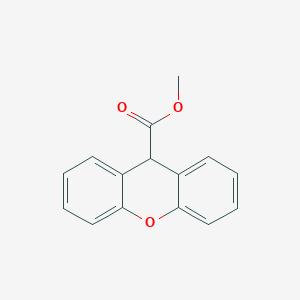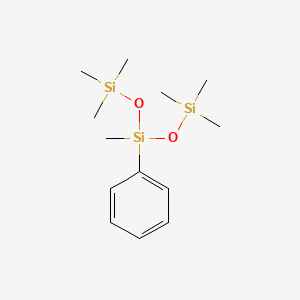
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane
Descripción general
Descripción
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane is an agricultural adjuvant and sensory performance enhancer used in cosmetic formulations .
Synthesis Analysis
This compound can be used for the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst . More details about its synthesis might be available in specific scientific literature.Molecular Structure Analysis
The molecular formula of 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane is C13H26O2Si3, and its molecular weight is 298.6008 . More details about its structure might be available in specific scientific literature.Chemical Reactions Analysis
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane can be used for the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst . More details about its chemical reactions might be available in specific scientific literature.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane include a density of 0.9±0.1 g/cm3, a boiling point of 270.7±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Aplicaciones Científicas De Investigación
Thermoelectric Devices
3-PHENYLHEPTAMETHYLTRISILOXANE: can be utilized in the development of thermoelectric devices. These devices convert temperature differences into electrical voltage and vice versa. The compound’s unique physicochemical properties may contribute to enhancing the performance of thermoelectric materials, which are pivotal in improving energy utilization efficiency and recovering waste heat energy .
Conducting Polymers
As a conducting polymer, this compound is instrumental in studying electronic and thermal correlations. It serves as a model system for developing high-performance thermoelectric devices. Its molecular structure could be optimized to improve charge mobility and electrical conductivity, which are crucial for thermoelectric applications .
Nanotechnology
In the field of nanotechnology, 3-PHENYLHEPTAMETHYLTRISILOXANE could be used to create nanoparticles with specific properties. These nanoparticles can be applied in various biological and medical contexts, such as drug delivery systems, bio-detection of pathogens, and tissue engineering .
Drug and Gene Delivery
The compound’s potential to form part of the structure of nanoparticles makes it suitable for drug and gene delivery applications. It could help in the design of carriers that can transport therapeutic agents directly to targeted cells or tissues .
Bio-Detection of Pathogens
Nanoparticles containing 3-PHENYLHEPTAMETHYLTRISILOXANE could be engineered to detect pathogens. This application is significant for early diagnosis and treatment of diseases, ensuring rapid and sensitive detection of biological threats .
Tissue Engineering
This compound may play a role in the synthesis of materials used in tissue engineering. It could help in developing scaffolds that support the growth and differentiation of cells, leading to the creation of artificial organs or tissues .
Tumor Hyperthermia Treatment
In cancer therapy, nanoparticles derived from 3-PHENYLHEPTAMETHYLTRISILOXANE could be used for tumor destruction via hyperthermia. These particles can be heated remotely, causing localized damage to cancerous cells without harming surrounding healthy tissue .
Magnetic Resonance Imaging (MRI)
The compound’s inclusion in nanoparticles can enhance the contrast in MRI scans. This application is crucial for improving the visualization of internal structures in the body, aiding in more accurate diagnosis and treatment planning .
Propiedades
IUPAC Name |
trimethyl-(methyl-phenyl-trimethylsilyloxysilyl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)13-11-9-8-10-12-13/h8-12H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNATTZRLLOIKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42557-11-9 | |
| Record name | Methylphenylsilanediol homopolymer, SRU, trimethylsilyl-terminated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50203029 | |
| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | |
CAS RN |
546-44-1 | |
| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





